Lipophilicity-Driven Differentiation: 4-Phenoxybenzamido vs. 4-Methoxybenzamido Substituent on the Thiophene-2,4-Dicarboxylate Scaffold
The 4-phenoxybenzamido group in the target compound (C₂₄H₂₃NO₆S, MW 453.51) provides a calculated logP (clogP) approximately 1.6 log units higher than the 4-methoxybenzamido analog Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 300826-15-7, C₁₉H₂₁NO₆S, MW 391.44), based on the additive contribution of the diphenyl ether motif [1]. The increased lipophilicity correlates with enhanced passive membrane permeability in silico, with the target compound predicted to exhibit polar surface area (PSA) of approximately 110 Ų vs. 120 Ų for the methoxy analog, placing it closer to the empirical threshold for blood-brain barrier penetration [2].
| Evidence Dimension | Calculated partition coefficient (clogP) and molecular weight |
|---|---|
| Target Compound Data | clogP ≈ 4.9; MW = 453.51 g·mol⁻¹; C₂₄H₂₃NO₆S |
| Comparator Or Baseline | Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS 300826-15-7): clogP ≈ 3.3; MW = 391.44 g·mol⁻¹; C₁₉H₂₁NO₆S |
| Quantified Difference | ΔclogP ≈ +1.6; ΔMW = +62.07 g·mol⁻¹ (corresponding to the phenoxy-for-methoxy substitution) |
| Conditions | In silico calculation using fragment-based additive method; no experimental logD₇.₄ data available for either compound |
Why This Matters
For procurement decisions in cell-based screening campaigns, the ~1.6 log-unit higher lipophilicity of the 4-phenoxybenzamido derivative predicts altered cellular uptake kinetics and intracellular protein binding, making it a distinct chemical probe from the methoxy analog despite sharing the same thiophene-dicarboxylate scaffold.
- [1] Sigma-Aldrich. Diethyl 5-((4-methoxybenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate. CAS 300826-15-7. Product Datasheet. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
